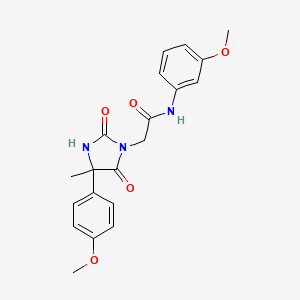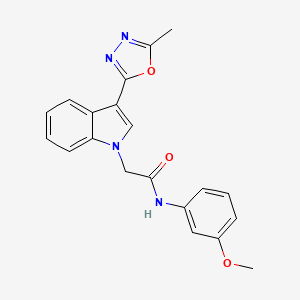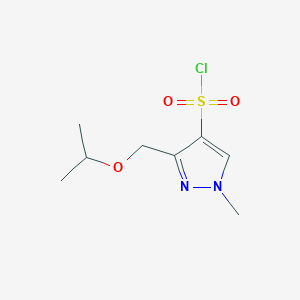
N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step reactions, starting from commercially available substrates. A common approach includes the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring incorporation (Vovk et al., 2010).
Molecular Structure Analysis
Molecular structure analysis can be determined through single-crystal X-ray diffraction studies, revealing crystalline systems, space groups, and unit cell parameters, which are essential for understanding the spatial arrangement of atoms within the compound (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity and interaction of the compound with other chemicals can be inferred from similar compounds, which demonstrate varied reactions based on their functional groups and structural configuration. For instance, compounds with pyrrole and thiazole rings can undergo nucleophilic substitution reactions, cycloadditions, and more, depending on the reacting partners and conditions (Shiina et al., 2008).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystallinity, can be assessed through methods like FTIR spectroscopy, elemental analyses, and solubility tests. These properties are crucial for determining the compound's behavior in different environments and for further applications (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids/bases, nucleophilic/electrophilic sites, and potential for further functionalization, can be analyzed through computational chemistry methods, NMR spectroscopy, and reactivity studies. These analyses are vital for understanding the compound's behavior in synthetic routes and its interaction with biological targets (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on compounds with similar structures, such as arylazothiazole disperse dyes containing selenium, highlights the potential for such chemicals in dyeing polyester fibers and other materials. These compounds have shown promising properties, including high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. Such applications suggest that N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide and related chemicals could have diverse roles in materials science and potentially in pharmacology due to their biological activity profiles (Khalifa et al., 2015).
Material Science Applications
Studies on polyamides based on similar structural motifs indicate the potential of N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide in the development of new materials. The synthesis of new polyamides through polycondensation reactions involving related compounds demonstrates their applicability in creating novel materials with unique properties such as high thermal stability and solubility in polar solvents (Faghihi & Mozaffari, 2008).
Medicinal Chemistry
In the realm of medicinal chemistry, compounds with structural similarities have been explored for their binding interactions with biological receptors, such as the CB1 cannabinoid receptor. Understanding the molecular interaction of these compounds provides insights into the design and development of new therapeutic agents that can target specific biological pathways with high specificity and efficacy (Shim et al., 2002).
Antimicrobial and Antituberculosis Activity
Research into imidazopyridine-3-carboxamides has shown significant antimicrobial and antituberculosis activity, highlighting the potential for N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide and related compounds in addressing infectious diseases. These studies have identified compounds with potent activity against multi- and extensive drug-resistant tuberculosis strains, emphasizing the role such chemicals could play in developing new antimicrobial agents (Moraski et al., 2011).
Propiedades
IUPAC Name |
methyl 6-ethoxy-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-4-26-14-7-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-6-5-12(2)16(21)9-13/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZOQAYPXYNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)



![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)


![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
